4-(tert-butyl)-2-chloropyridine CAS number and properties
4-(tert-butyl)-2-chloropyridine CAS number and properties
An In-Depth Technical Guide to 4-(tert-butyl)-2-chloropyridine
Introduction: A Versatile Heterocyclic Building Block
4-(tert-butyl)-2-chloropyridine is a halogenated pyridine derivative that has emerged as a crucial intermediate in modern organic synthesis.[1] Its unique molecular structure, featuring a reactive chlorine atom at the 2-position and a sterically influential tert-butyl group at the 4-position, imparts a distinct electronic and steric profile.[1] This substitution pattern makes it an invaluable building block for creating complex molecules, with significant applications ranging from pharmaceutical drug discovery and agrochemical development to material science.[2][3] The presence of the chlorine atom provides a reactive site for functionalization through nucleophilic substitution and cross-coupling reactions, while the tert-butyl group enhances stability, solubility in organic solvents, and can play a key role in molecular recognition by occupying hydrophobic pockets in biological targets.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 81167-60-4 | [2][4] |
| Molecular Formula | C₉H₁₂ClN | [2][4] |
| IUPAC Name | 4-tert-butyl-2-chloropyridine | [4] |
| PubChem CID | 57345981 | [2][4] |
| EC Number | 834-439-1 | [4] |
| InChIKey | UGGNULHQVUWRGQ-UHFFFAOYSA-N |[4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.65 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | ≥ 97-99.5% (GC) | [2] |
| Density | 1.07 g/mL (Lit.) | [2] |
| Refractive Index (n20D) | 1.52 (Lit.) |[2] |
Synthesis of 4-(tert-butyl)-2-chloropyridine
The synthesis of 4-(tert-butyl)-2-chloropyridine can be achieved through several routes. A common and effective method involves the chlorination of 4-tert-butylpyridine 1-oxide, which is itself prepared by the oxidation of 4-tert-butylpyridine.[5][6] An alternative approach involves the direct lithiation of 4-tert-butylpyridine at the 2-position, followed by quenching with a chlorine source.[1][7]
The first method is often chosen for its reliable outcomes. The oxidation of the pyridine nitrogen creates an N-oxide, which activates the 2-position for subsequent chlorination with reagents like phosphoryl chloride (POCl₃).[5][6]
Caption: General workflow for the synthesis of 4-(tert-butyl)-2-chloropyridine.
Detailed Experimental Protocol: Synthesis from 4-tert-butylpyridine 1-oxide
This protocol is a self-validating system adapted from established procedures.[6] The causality behind each step is explained to ensure both reproducibility and understanding.
Step 1: Reaction Setup
-
Place 4-tert-butylpyridine 1-oxide (5 g, 33.07 mmol) into a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6]
-
Causality: Using dry glassware is critical as phosphoryl chloride reacts violently with water. The two-necked flask allows for the controlled addition of reagents and attachment of the condenser.
-
Step 2: Reagent Addition
-
Cool the flask in an ice bath.[6]
-
Causality: The reaction between the N-oxide and POCl₃ is exothermic. Initial cooling prevents an uncontrolled temperature increase, minimizing side-product formation.
-
-
Slowly add phosphoryl chloride (POCl₃, 25 ml) to the flask under stirring.[6]
-
Causality: Slow, dropwise addition is essential for controlling the exothermic reaction and ensuring safety.
-
Step 3: Reaction Execution
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 24 hours.[6]
-
Causality: The elevated temperature is necessary to drive the chlorination reaction to completion. The 24-hour duration ensures maximum conversion of the starting material.
-
Step 4: Work-up and Isolation
-
After 24 hours, cool the reaction mixture slowly to room temperature (~20°C).[6]
-
Remove the excess POCl₃ by distillation under reduced pressure.[6]
-
Causality: This step removes the bulk of the unreacted reagent and solvent, simplifying the subsequent purification.
-
-
Carefully neutralize the remaining residue by adding it to an ice-cold aqueous sodium carbonate solution.
-
Causality: Neutralization quenches any remaining reactive species and prepares the product for extraction. Performing this over ice manages the heat generated during neutralization.
-
-
Extract the aqueous mixture with ethyl acetate. Collect and combine the organic layers.[6]
Step 5: Purification
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Filter and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane (e.g., 1:6 ratio) as the eluent.[6] This should yield 4-(tert-butyl)-2-chloropyridine as a clear liquid.[6]
-
Causality: Chromatography separates the desired product from any remaining starting material and by-products, ensuring high purity.
-
Step 6: Characterization
-
Confirm the structure of the purified product using spectroscopic methods, such as ¹H-NMR. The expected ¹H-NMR (400 MHz, CDCl₃) signals are: δ 8.27 (d, J=5.3 Hz, 1H), 7.28 (s, 1H), 7.19 (dd, J=5.2 Hz, 1.6 Hz, 1H), 1.29 (s, 9H).[6]
Chemical Reactivity and Strategic Applications
The synthetic utility of 4-(tert-butyl)-2-chloropyridine stems from the targeted reactivity of its pyridine core, which is modulated by its substituents.
-
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the ring nitrogen and the chlorine atom makes the C2 position electron-deficient and highly susceptible to attack by nucleophiles (e.g., amines, thiols, alkoxides).[1][3] This is one of the most common functionalization methods.[3]
-
Cross-Coupling Reactions : The C-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] These reactions are fundamental for creating C-C and C-N bonds, enabling the construction of complex biaryl and heteroaryl systems.[1][8]
-
Steric Influence of the tert-butyl Group : The bulky tert-butyl group at the C4 position can sterically hinder certain reaction approaches, influencing regioselectivity.[1] In a biological context, this lipophilic group can occupy hydrophobic pockets in enzyme active sites, enhancing the potency and selectivity of drug candidates.[1]
Caption: Reactivity and major application pathways of 4-(tert-butyl)-2-chloropyridine.
Applications in Drug Development and Beyond
-
Pharmaceuticals : This compound is a critical precursor for active pharmaceutical ingredients (APIs).[1] It is a key scaffold for various kinase inhibitors, which are a major class of therapeutic drugs.[1] Research has highlighted its use in synthesizing inhibitors for p38 MAP kinase (for inflammatory diseases), Syk kinase (for autoimmune conditions), and Janus kinase (JAK).[1] It has also been used in the development of TRPV1 antagonists for pain management.[9]
-
Agrochemicals : It serves as a precursor in the synthesis of herbicides, fungicides, and insecticides, contributing to crop protection and improved agricultural yields.[2][3]
-
Material Science : The pyridine derivative is a valuable intermediate in creating advanced materials.[2] Its incorporation into polymer backbones or as a functionalized monomer can impart improved thermal stability and unique optical properties to specialty coatings and materials.[1]
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous nature. The following information is synthesized from available Safety Data Sheets (SDS).
Table 3: GHS Hazard Classification
| Pictogram | Class | Hazard Statement |
|---|
|
| Skin Irritation (Category 2) | H315: Causes skin irritation[4] | | | Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4] | | | STOT SE (Category 3) | H335: May cause respiratory irritation[4] | | | Acute Toxicity (Category 3) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[10] |-
Handling : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with a face shield, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood.[10] Avoid breathing vapors or mist.[10] Wash hands thoroughly after handling.[10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is recommended to store under an inert atmosphere at room temperature.[12]
-
First Aid :
-
If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
In Case of Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[10]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]
-
Conclusion
4-(tert-butyl)-2-chloropyridine is a high-value, versatile chemical intermediate with a well-defined reactivity profile. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is firmly established. A thorough understanding of its properties, synthetic methodologies, and safety requirements, as detailed in this guide, is crucial for leveraging its full potential in both academic research and industrial applications.
References
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PubChem. (n.d.). 4-(tert-Butyl)-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemPacific. (2025, September 11). Step-by-Step Guide: Focus on 4-(tert-Butyl)-2-Chloropyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Heterocyclic Chemistry: The Versatility of 4-(tert-Butyl)-2-chloropyridine. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: 4-(tert-Butyl)-2-chloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). JP6412038B2 - Synthesis method of bipyridine compound.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(tert-Butyl)-2-chloropyridine: A Key Intermediate in Advanced Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4.
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PubMed. (2020, May 15). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. Retrieved from [Link]
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